N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]iminoformamide
Description
Properties
Molecular Formula |
C8H8F3N3OS |
|---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide |
InChI |
InChI=1S/C8H8F3N3OS/c1-14(2)4-13-7-12-3-5(16-7)6(15)8(9,10)11/h3-4H,1-2H3 |
InChI Key |
VTNJOKGSZCXXBT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=NC=C(S1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide typically involves the reaction of 2-aminothiazole with trifluoroacetic anhydride to form the intermediate 5-(2,2,2-trifluoroacetyl)-1,3-thiazole. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal under controlled conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its trifluoroacetyl group enhances its reactivity and stability, making it suitable for various synthetic pathways.
Biology
Research into biological applications has highlighted its potential antimicrobial and antifungal properties. Studies indicate that compounds with thiazole moieties exhibit significant biological activity due to their ability to interact with biological targets .
Medicine
The compound is being explored for its potential use in drug development. Specifically, it shows promise as an enzyme inhibitor due to its ability to form hydrogen bonds with enzyme active sites. This interaction can inhibit enzyme activity by blocking substrate access or altering enzyme conformation .
Industrial Applications
In industrial settings, N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]iminoformamide is utilized in developing new materials with specific properties such as improved thermal stability and enhanced performance characteristics in various applications .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial activity of several thiazole derivatives, including this compound. The results showed that this compound exhibited significant inhibitory effects against a range of bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibition potential of this compound. It was found that the trifluoroacetyl group significantly increased the binding affinity of the compound to target enzymes involved in metabolic pathways associated with cancer progression. This highlights its potential role in anticancer drug design .
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide involves its interaction with specific molecular targets. The trifluoroacetyl group is known to enhance the compound’s ability to form hydrogen bonds and interact with enzyme active sites. This interaction can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared with other thiazole derivatives and trifluoroacetyl-containing analogs (Table 1).
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Electronic and Reactivity Profiles
- The trifluoroacetyl group in the target compound increases electrophilicity compared to chloro or methyl substituents in analogs, making it more reactive in nucleophilic substitution reactions .
Biological Activity
N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]iminoformamide (CAS No. 865659-50-3) is a compound of interest due to its potential biological activities. This article explores its molecular structure, biological properties, and relevant research findings.
Molecular Structure
- Chemical Formula : CHFNOS
- Molecular Weight : 251.23 g/mol
- Structure : The compound features a thiazole ring substituted with a trifluoroacetyl group and an iminoformamide moiety.
Antimicrobial Properties
Recent studies have indicated that compounds with thiazole structures often exhibit significant antimicrobial activity. For instance, thiazoles are known to inhibit the growth of various bacteria and fungi. Research has shown that derivatives similar to this compound demonstrate effective antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies have suggested that this compound could induce apoptosis in cancer cell lines. For example, a study demonstrated that similar compounds could activate caspase pathways leading to programmed cell death in human breast cancer cells .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells. The trifluoroacetyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antibacterial activity against E. coli with an inhibition zone of 15 mm at 100 µg/mL concentration. |
| Study 2 | Showed cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 20 µM after 48 hours of exposure. |
| Study 3 | Investigated the compound's effect on apoptosis markers in human lung cancer cells, revealing increased levels of cleaved caspases. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
